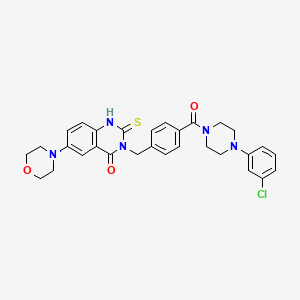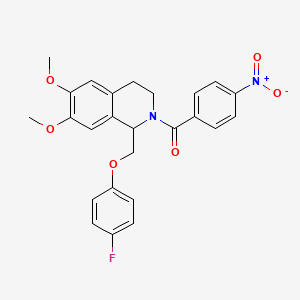![molecular formula C31H30N4O B11219515 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline](/img/structure/B11219515.png)
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a pyridine ring and an oxadiazole ring. The presence of the propylcyclohexyl group adds to its structural complexity and potential for diverse chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function and leading to biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like 2-phenylquinoline and 4-hydroxyquinoline share structural similarities and exhibit comparable chemical reactivity.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole have similar ring structures and are used in similar applications.
Uniqueness
4-{3-[4-(4-Propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-(pyridin-4-yl)quinoline is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the propylcyclohexyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C31H30N4O |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
3-[4-(4-propylcyclohexyl)phenyl]-5-(2-pyridin-4-ylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H30N4O/c1-2-5-21-8-10-22(11-9-21)23-12-14-25(15-13-23)30-34-31(36-35-30)27-20-29(24-16-18-32-19-17-24)33-28-7-4-3-6-26(27)28/h3-4,6-7,12-22H,2,5,8-11H2,1H3 |
Clave InChI |
UEPPOLRMCWXWRM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11219432.png)
![7-(4-chlorophenyl)-N-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11219437.png)
![1-(2,4-dimethylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11219443.png)
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11219446.png)
![[3-[(2,4-Dimethoxyphenyl)carbamoyl]-2-(2,4-dimethoxyphenyl)imino-8-methylpyrano[2,3-c]pyridin-5-yl]methyl acetate](/img/structure/B11219448.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11219456.png)

![ethyl 4-[4-amino-5-{[(2-furylmethyl)amino]carbonyl}-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate](/img/structure/B11219478.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11219481.png)
![2-(4-chlorophenyl)imino-5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219487.png)
![2-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B11219500.png)


![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/structure/B11219531.png)
